molecular formula C19H17FN2O4S2 B3410146 2-(4-fluorobenzenesulfonyl)-N-[4-(4-methoxyphenyl)-5-methyl-1,3-thiazol-2-yl]acetamide

2-(4-fluorobenzenesulfonyl)-N-[4-(4-methoxyphenyl)-5-methyl-1,3-thiazol-2-yl]acetamide

Cat. No.: B3410146
M. Wt: 420.5 g/mol
InChI Key: IZBVFEBRVULVNU-UHFFFAOYSA-N
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Description

2-(4-fluorobenzenesulfonyl)-N-[4-(4-methoxyphenyl)-5-methyl-1,3-thiazol-2-yl]acetamide is a complex organic compound with potential applications in various fields of scientific research. This compound features a fluorobenzenesulfonyl group and a methoxyphenyl-thiazolyl moiety, making it a subject of interest for its unique chemical properties and potential biological activities.

Preparation Methods

The synthesis of 2-(4-fluorobenzenesulfonyl)-N-[4-(4-methoxyphenyl)-5-methyl-1,3-thiazol-2-yl]acetamide typically involves multiple steps, starting with the preparation of the key intermediates. One common synthetic route includes the reaction of 4-fluorobenzenesulfonyl chloride with a suitable thiazole derivative under controlled conditions. The reaction conditions often involve the use of organic solvents such as toluene or dioxane and may require the presence of a base to facilitate the reaction .

Chemical Reactions Analysis

This compound can undergo various types of chemical reactions, including:

    Oxidation: The sulfonyl group can be oxidized under specific conditions, leading to the formation of sulfone derivatives.

    Reduction: The nitro group, if present, can be reduced to an amine using reducing agents like hydrogen gas in the presence of a catalyst.

    Substitution: The fluorine atom on the benzene ring can be substituted with other nucleophiles under appropriate conditions.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like palladium on carbon, and nucleophiles like sodium methoxide. The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

2-(4-fluorobenzenesulfonyl)-N-[4-(4-methoxyphenyl)-5-methyl-1,3-thiazol-2-yl]acetamide has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: It may be studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research may explore its potential as a pharmaceutical intermediate or active ingredient.

    Industry: It can be used in the development of new materials with specific properties

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets. The sulfonyl group can form strong interactions with proteins, potentially inhibiting their function. The thiazole ring may interact with nucleic acids or enzymes, affecting their activity. These interactions can lead to various biological effects, depending on the specific targets and pathways involved .

Comparison with Similar Compounds

Similar compounds include other sulfonyl derivatives and thiazole-containing molecules. For example:

    4-fluorobenzenesulfonyl chloride: A simpler sulfonyl derivative used in various chemical reactions.

    4-methoxyphenyl-thiazole: A related thiazole compound with potential biological activities.

Compared to these compounds, 2-(4-fluorobenzenesulfonyl)-N-[4-(4-methoxyphenyl)-5-methyl-1,3-thiazol-2-yl]acetamide is unique due to its combined structural features, which may confer distinct chemical and biological properties .

Properties

Molecular Formula

C19H17FN2O4S2

Molecular Weight

420.5 g/mol

IUPAC Name

2-(4-fluorophenyl)sulfonyl-N-[4-(4-methoxyphenyl)-5-methyl-1,3-thiazol-2-yl]acetamide

InChI

InChI=1S/C19H17FN2O4S2/c1-12-18(13-3-7-15(26-2)8-4-13)22-19(27-12)21-17(23)11-28(24,25)16-9-5-14(20)6-10-16/h3-10H,11H2,1-2H3,(H,21,22,23)

InChI Key

IZBVFEBRVULVNU-UHFFFAOYSA-N

SMILES

CC1=C(N=C(S1)NC(=O)CS(=O)(=O)C2=CC=C(C=C2)F)C3=CC=C(C=C3)OC

Canonical SMILES

CC1=C(N=C(S1)NC(=O)CS(=O)(=O)C2=CC=C(C=C2)F)C3=CC=C(C=C3)OC

Origin of Product

United States

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